molecular formula C11H16N2 B2900993 N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 80279-77-2

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B2900993
CAS No.: 80279-77-2
M. Wt: 176.263
InChI Key: OHCVHHJFTXAXQX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS 80279-77-2) is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. This tetrahydroquinoline derivative is provided for research purposes, particularly in the field of medicinal chemistry. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active compounds . Specifically, THQ-based analogs have been identified as a novel class of potent tubulin polymerization inhibitors that target the colchicine binding site . These inhibitors are of significant interest in anticancer research, as they can demonstrate high cytotoxicity against various human tumor cell lines and can overcome resistance to other tubulin-targeting agents . Beyond oncology, the tetrahydroquinoline core is a key structural motif in compounds explored for diverse therapeutic areas, including as antibiotics, antivirals, and neuroprotective agents . This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCVHHJFTXAXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitroquinoline Derivatives

A foundational approach involves the reduction of 6-nitroquinoline to 6-aminoquinoline, followed by hydrogenation of the aromatic ring and subsequent N-methylation. The nitro group at the 6-position is selectively reduced using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like sodium dithionite. Subsequent hydrogenation of the quinoline core under high-pressure H₂ (50–100 atm) yields 1,2,3,4-tetrahydroquinolin-6-amine.

Methylation Protocol
The primary amine undergoes N,N-dimethylation via the Eschweiler-Clarke reaction, employing formaldehyde and formic acid under reflux. This method achieves moderate yields (60–70%) but requires careful purification to avoid over-alkylation.

Reductive Amination Strategies

Reductive amination offers a streamlined alternative by combining ketone intermediates with dimethylamine. For example, 6-acetyl-1,2,3,4-tetrahydroquinoline reacts with dimethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to yield the target compound. This method circumvents isolation of intermediates, improving overall efficiency (yield: 65–75%).

One-Pot Synthesis via CuCl₂-Catalyzed Cyclization

Reaction Mechanism and Conditions

A breakthrough methodology utilizes CuCl₂ and tert-butyl hydroperoxide (TBHP) to catalyze the one-pot formation of tetrahydroquinolines from N-methyl-N-alkylanilines and vinyl ethers. For N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine, the reaction proceeds as follows:

  • Substrate Preparation : A para-substituted N,N-dimethylaniline derivative (e.g., 4-nitro-N,N-dimethylaniline) is combined with n-butyl vinyl ether.
  • Oxidative Cyclization : CuCl₂ (5 mol%) and TBHP facilitate electrophilic aromatic substitution and ring closure at room temperature.
  • Nitro Reduction : Post-cyclization, the nitro group is reduced using H₂/Pd-C or Zn/HCl to yield the primary amine.
  • Final Methylation : The amine undergoes dimethylation as described in Section 1.1.

Yield Optimization
This method achieves a 32% yield for the cyclization step, with overall yields improving to 50–55% after optimization of reaction time and stoichiometry.

N-Acyliminium Ion-Mediated Synthesis

Lactam Reduction and Functionalization

The N-acyliminium ion strategy, adapted from α-aminophosphonic acid synthesis, involves:

  • Lactam Formation : 3,4-Dihydro-2(1H)-quinolinone is protected with benzyl chloroformate (Cbz-Cl) using LiHMDS as a base.
  • Reduction : The lactam is reduced to a methoxyaminal intermediate using diisobutylaluminum hydride (DIBAL-H).
  • Phosphonate Introduction : Reaction with trimethyl phosphite under acidic conditions yields a phosphonate intermediate.
  • Demethylation and Methylation : Selective removal of the phosphonate group followed by dimethylation produces the target compound.

Advantages

  • High regioselectivity due to steric and electronic effects of the N-acyliminium ion.
  • Yields up to 91% for intermediate steps.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Catalytic Hydrogenation Nitro reduction, Hydrogenation 60–70 Scalable, uses commercial reagents Multiple purification steps
One-Pot CuCl₂ Cyclization, Nitro reduction 50–55 Fewer intermediates, mild conditions Moderate yields, requires optimization
N-Acyliminium Ion Lactam reduction, Phosphonation 70–75 High selectivity, versatile Complex reaction setup

Industrial-Scale Production Considerations

Catalytic Hydrogenation at Scale

Industrial protocols favor continuous-flow hydrogenation reactors for quinoline reduction, achieving throughputs of >100 kg/day. Challenges include catalyst deactivation by nitrogen heterocycles and heat management during exothermic reactions.

Green Chemistry Innovations

Recent advances emphasize solvent-free conditions and recyclable catalysts. For example, replacing CuCl₂ with FeCl₃ in one-pot syntheses reduces heavy metal waste while maintaining yields.

Emerging Methodologies

Enzymatic Methylation

Pilot studies explore S-adenosylmethionine-dependent methyltransferases for regioselective dimethylation, avoiding harsh reagents. Early-stage yields (40–45%) show promise for sustainable production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions[][3].

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-alkylated or N-acylated derivatives[][3].

Scientific Research Applications

N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine and its derivatives have diverse applications, particularly in medicinal chemistry and pharmaceutical development, owing to their unique structural and biological activities .

Pharmaceutical Development

  • Drug development The tetrahydroquinoline structure is present in natural products and synthetic pharmaceuticals, making it a subject of interest in medicinal chemistry. Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is a candidate for drug development targeting neurodegenerative disorders and infections.
  • NOS inhibitors Tetrahydroquinoline derivatives are used in the synthesis of human nitric oxide synthase (NOS) inhibitors. These inhibitors have demonstrated effectiveness in preclinical models for various neurological disorders .
  • Dual reuptake inhibitors Tetrahydroquinoline amines can inhibit the reuptake of serotonin and dopamine. These compounds show improvements regarding cytochrome P-450 enzyme (CYP) and potassium ion channel Kv11.1 (hERG) inhibition, along with enhanced synthetic accessibility .

Synthesis
The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine involves multiple steps:

  • Utilizing common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
  • In one method, N-acylcarbamates are reduced using diisobutyl aluminum hydride (DIBAL-H), followed by cyclization mediated by BF3·OEt2 to yield tetrahydroisoquinoline derivatives .

Interaction Studies
Interaction studies are crucial for understanding a compound's mechanism of action and potential therapeutic applications:

  • Binding affinity is studied via techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Molecular Docking.

Related Compounds
Structural similarities to other compounds provide insights into unique features and reactivity profiles:

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine Contains a methyl group instead of dimethyl substitution.
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide Features an oxo group and a chlorobenzamide moiety enhancing its reactivity.
  • 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline Substituted with a methoxyphenyl group affecting solubility and biological activity.

Table of Related Compounds

Compound NameUnique Features
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amineContains a methyl group instead of dimethyl substitution
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamideFeatures an oxo group and a chlorobenzamide moiety enhancing its reactivity
1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolineSubstituted with a methoxyphenyl group affecting solubility and biological activity

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system disorders .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
N,N-Dimethyl-1,2,3,4-THQ-6-amine 1-(2-(Dimethylamino)ethyl), 6-NH₂ C₁₁H₁₆N₂ 187.3
N,N-Diethyl-1,2,3,4-THQ-6-amine (47) 1-(2-(Diethylamino)ethyl), 6-NH₂ C₁₃H₂₀N₂ 248.2 (ESI-MS)
8-Fluoro-N,N-dimethyl-THQ-6-amine (48) 1-(2-(Dimethylamino)ethyl), 8-F, 6-NH₂ C₁₁H₁₅FN₂ 238.2 (ESI-MS)
1-(3-(Pyrrolidin-1-yl)propyl)-THQ-6-amine (49) 1-(3-(Pyrrolidinyl)propyl), 6-NH₂ C₁₆H₂₃N₃ 360.2 (ESI-MS)
6-Methoxy-THQ-4-amine (CID 54594251) 6-OCH₃, 4-NH₂ C₁₀H₁₄N₂O 178.2

Key Observations :

  • Fluorine Substitution : The 8-fluoro derivative (48) introduces electronegativity, which may enhance metabolic stability or receptor binding .
  • Heterocyclic Modifications : Pyrrolidinylpropyl (49) adds a rigid heterocyclic moiety, likely influencing steric interactions in biological targets .

Key Insights :

  • Efficiency: Diethylaminoethyl derivatives (e.g., 47) achieve higher yields (90%) compared to fluorinated analogs (e.g., 51: 15% yield) .
  • Stereochemical Purity : Chiral separation via SFC (supercritical fluid chromatography) enables enantiopure synthesis (e.g., compound 35: >99% ee) .

Biological Activity

N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-6-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological macromolecules. The amine group can form hydrogen bonds with proteins and enzymes, while the tetrahydroquinoline scaffold facilitates binding to active sites of target molecules. These interactions can modulate enzyme activity and influence signaling pathways within cells.

Biological Activities

  • Anticancer Activity
    • Several studies have indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
    • A notable study demonstrated that tetrahydroquinoline derivatives could disrupt cell cycle progression and promote oxidative stress in cancer cells, leading to increased cell death .
  • Inhibition of Nitric Oxide Synthase (NOS)
    • Research has highlighted the role of this compound as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This inhibition is particularly relevant in the context of neurodegenerative diseases and chronic pain management. In animal models, certain derivatives were shown to reverse thermal hyperalgesia effectively .
  • Cholinesterase Inhibition
    • Compounds related to this compound have been evaluated for their potential as cholinesterase inhibitors. These compounds demonstrated significant binding affinity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential use in treating Alzheimer's disease .

Case Studies and Experimental Data

StudyFindingsCompound TestedBiological Activity
Demonstrated that tetrahydroquinoline derivatives can inhibit nNOS selectively over eNOS and iNOS.This compoundPain relief in neuropathic models
Showed antiproliferative effects on HCT-116 cancer cells via oxidative stress induction.Tetrahydroquinoline derivativeAnticancer activity
Investigated the binding interactions with cholinesterases using docking simulations.Various tetrahydroquinoline derivativesCholinesterase inhibition

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions such as the Bischler–Nepieralski reaction or reductive amination of appropriate precursors. For example:

  • Precursor selection : Starting materials like benzaldehydes or malonic acid derivatives are condensed with dimethylamine derivatives under controlled pH and temperature .
  • Catalysts and solvents : BiCl₃ or Pd/C catalysts in dimethyl sulfoxide (DMSO) or ethanol enhance cyclization efficiency. Hydrogenation steps (e.g., using H₂/Pd-C) are critical for reducing nitro or imine intermediates .
  • Yield optimization : Reaction temperatures between 50–80°C and inert atmospheres (argon/nitrogen) prevent side reactions, achieving yields of 70–90% .

Q. How is the structural integrity of this compound validated experimentally?

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Peaks at δ 6.3–6.6 ppm (aromatic protons) and δ 2.2–3.3 ppm (aliphatic N-CH₃ and CH₂ groups) confirm the bicyclic structure .
    • Mass spectrometry (MS) : ESI-MS data showing [M+H]⁺ ions (e.g., m/z 176–248) verify molecular weight .
  • X-ray crystallography : Limited but available for analogs, revealing planarity of the tetrahydroquinoline core and bond angles critical for biological activity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in ethanol, dichloromethane, and DMSO; poorly soluble in water due to hydrophobic bicyclic structure .
  • Stability : Stable at room temperature in dry, dark conditions. Degrades under prolonged UV exposure or acidic/basic conditions (pH < 3 or > 10) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for N,N-dimethyltetrahydroquinoline derivatives be resolved?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Equilibrium between amine and imine forms in solution alters peak positions. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify dynamic processes .
  • Impurities : Byproducts from incomplete reduction (e.g., residual nitro groups) require purification via flash chromatography or recrystallization .
  • Stereochemical effects : Chiral centers in analogs may split peaks; chiral HPLC or optical rotation measurements resolve enantiomers .

Q. What strategies optimize biological activity in N,N-dimethyltetrahydroquinoline analogs?

  • Structure-activity relationship (SAR) :
    • Substitution at C-6 : Amine or carboxamide groups enhance interactions with tubulin or kinase targets .
    • N-Methylation : Increases lipophilicity and blood-brain barrier penetration, critical for CNS-targeted therapies .
  • In silico modeling : Docking studies (e.g., with AutoDock Vina) predict binding affinities to tubulin or G-protein-coupled receptors .

Q. How does this compound inhibit tubulin polymerization, and what are the experimental benchmarks?

  • Mechanism : The compound binds to the colchicine site on β-tubulin, disrupting microtubule assembly. This is validated via:
    • In vitro tubulin assays : IC₅₀ values ≤ 1 µM in purified tubulin polymerization kits .
    • Cell-based assays : Antiproliferative activity (IC₅₀ 2–5 µM) in HeLa or MCF-7 cells correlates with mitotic arrest .
  • Controls : Compare with paclitaxel (microtubule stabilizer) and colchicine (destabilizer) to confirm specificity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst selection : Asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP) achieves >90% enantiomeric excess (ee) but requires rigorous optimization .
  • Process monitoring : Use inline FTIR or Raman spectroscopy to track intermediates and minimize racemization .
  • Cost-benefit analysis : Trade-offs between high-ee catalysts (e.g., Pd/ligand systems) and step-count reduction must be evaluated for industrial feasibility .

Q. How do solvent polarity and temperature affect regioselectivity in functionalizing the tetrahydroquinoline core?

  • Electrophilic substitution : Polar aprotic solvents (e.g., DMF) favor nitration at C-7 over C-5 due to resonance stabilization of intermediates .
  • Nucleophilic reactions : Lower temperatures (0–10°C) in THF or dichloromethane improve selectivity for amine alkylation at N-1 versus C-3 .

Methodological Recommendations

  • Synthetic protocols : Prioritize Pd-C/H₂ systems for reductions to avoid over-reduction side products .
  • Analytical workflows : Combine LC-MS and 2D NMR (COSY, HSQC) for unambiguous structural assignment .
  • Biological assays : Use synchronized cell cultures to assess cell-cycle-specific effects of tubulin inhibitors .

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